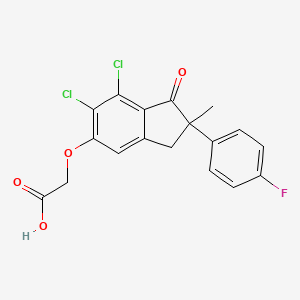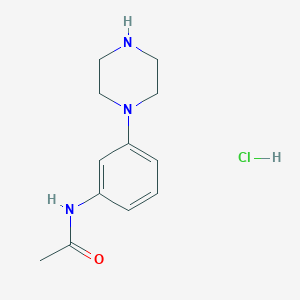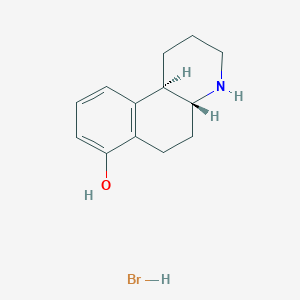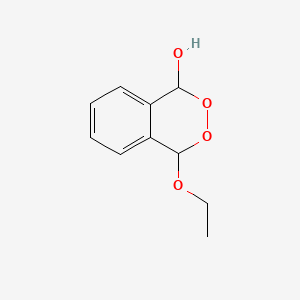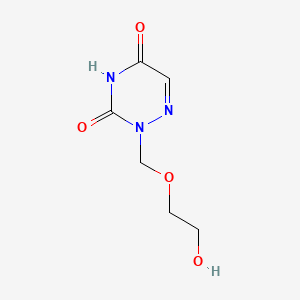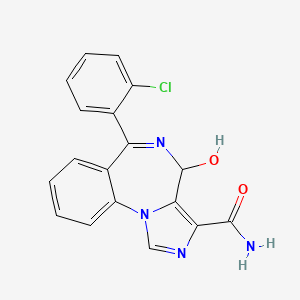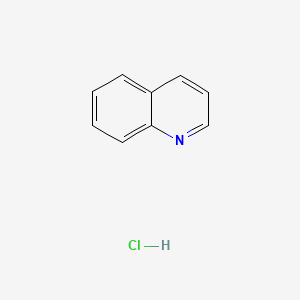
Quinoline hydrochloride
Overview
Description
Quinoline hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial, Anticancer, and Antiviral Applications
Quinoline derivatives, such as chloroquine, are recognized for their prophylactic and treatment capabilities against malaria. These compounds demonstrate effectiveness in increasing pH and accumulating in the food vacuole of parasites. Beyond their antimalarial effects, repurposing quinoline derivatives is emerging as a strategy for applications in cancer and viral diseases treatment, including the novel coronavirus (COVID-19). The underlying mechanisms of these effects and clinical evidence for the use of quinoline derivatives in COVID-19 are discussed in recent studies (Zhou et al., 2020).
Broad-spectrum Microbicidal Agents
Quinoline-based compounds exhibit a wide range of pharmacological properties. They function as antimicrobial agents (antiparasitic, antibacterial, antiviral, antifungal), and their use extends to the treatment of autoimmune diseases. A review discusses the biological effects and clinical use of quinolines, particularly in treating neglected tropical diseases and emerging illnesses caused by various microbes (Gama & Soeiro, 2020).
Quinazoline Scaffold in Medicinal Chemistry
The quinazoline scaffold, related to quinoline, has been extensively researched in medicinal chemistry for its various pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antitubercular properties. It is considered a potential molecule for antimicrobial and antihypertensive activities, as highlighted in a review focusing on the physicochemical properties, chemistry, and pharmacological profile of quinazoline (Jain et al., 2022).
Cytotoxic Activity
Quinoline derivatives show a wide range of biological effects, including cytotoxic activity. A study examined the cytotoxic (phytotoxic) activity of various quinoline derivatives, identifying compounds with pronounced phytotoxic effects and potential uses in crop production as growth regulators of agricultural plants (Kozyr & Romanenko, 2022).
Corrosion Inhibition
Quinoline derivatives are used as anticorrosive materials due to their high electron density, which facilitates the formation of stable chelating complexes with metallic surfaces. A review details the effectiveness of quinoline derivatives as corrosion inhibitors and their applications in this field (Verma et al., 2020).
Degradation in Drinking Water
Research on the degradation mechanism of quinoline in drinking water using dielectric barrier discharge (DBD) low-temperature plasma reveals its potential for removing quinoline from water sources, reducing its carcinogenic and teratogenic effects on wildlife and humans (Yi et al., 2021).
Biological and Pharmacological Activities
Quinoline alkaloids exhibit significant bioactivities, and their discoveries have led to advancements in antimalarial and anticancer drug development. A review surveys bioactive alkaloids from quinoline and quinazoline classes, highlighting their antitumor, antimicrobial, and other diverse activities (Shang et al., 2018).
Mechanism of Action
Target of Action
Quinoline hydrochloride, like its related compounds quinine and quinidine, primarily targets the malaria parasite Plasmodium falciparum . It is used as an antimalarial drug . Quinoline derivatives have also shown potential as antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic agents .
Mode of Action
The theorized mechanism of action for quinine and related anti-malarial drugs, including this compound, is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinoline derivatives have been shown to exhibit high and selective activity attained through different mechanisms of action .
Biochemical Pathways
This compound and its related compounds affect the biochemical pathways of the malaria parasite, inhibiting its ability to break down and digest hemoglobin . This disruption of the parasite’s normal biochemical processes leads to its death .
Pharmacokinetics
Related compounds like quinine are used parenterally to treat life-threatening infections caused by chloroquine-resistant plasmodium falciparum malaria
Result of Action
The primary result of the action of this compound is the death of the malaria parasite, leading to the resolution of the malaria infection . Quinoline derivatives have also been shown to have antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the bactericidal activity of quinoline derivatives . Additionally, the synthesis of quinoline derivatives can be influenced by various factors, including the use of microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, and the use of ionic liquids .
Safety and Hazards
Future Directions
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Biochemical Analysis
Biochemical Properties
Quinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Additionally, this compound can bind to the heme group in hemoglobin, disrupting the parasite’s ability to detoxify heme, which is crucial for its survival . These interactions highlight the compound’s potential as an antimicrobial and antimalarial agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in murine models of allergic asthma, this compound significantly reduced the expression of proinflammatory cytokines and chemokines, as well as the recruitment of immune cells to the lungs . This indicates its potential anti-inflammatory effects. Furthermore, this compound has been shown to reduce cellular metabolism by targeting mitochondrial oxidative phosphorylation complexes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, this compound inhibits the activity of DNA gyrase and topoisomerase IV by binding to their active sites, preventing the supercoiling and replication of bacterial DNA . Additionally, it disrupts the detoxification of heme in malaria parasites by binding to the heme group, leading to the accumulation of toxic heme and parasite death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, such as reducing inflammation and metabolic activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively reduce inflammation and bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular metabolism . The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been shown to localize to the mitochondria, where it affects oxidative phosphorylation and cellular metabolism . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXRWZBTVAZNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-22-5 (Parent) | |
| Record name | Quinoline, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060192 | |
| Record name | Quinolinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-64-3 | |
| Record name | Quinoline, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BU-224 acts as an agonist at imidazoline receptors, particularly the I2 subtype, which are involved in regulating carbohydrate metabolism. [, ] This interaction ultimately leads to a decrease in blood glucose levels.
A: While structurally similar to the I2-imidazoline receptor antagonist BU-224, N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide) demonstrates agonist activity at both I1 and I2-imidazoline receptors. [, ] Further research is needed to fully elucidate its mechanism of action and the individual contributions of each receptor subtype to its hypoglycemic effects.
A: NLCPQ-1 acts as a bioreductive agent, preferentially affecting hypoxic tumor cells. It exhibits weak DNA binding and enhances the cytotoxicity of chemotherapeutic agents like cisplatin and melphalan. [, ] Mechanistic studies suggest that NLCPQ-1 potentiates chemotherapy by inducing DNA damage, inhibiting DNA, RNA, and protein synthesis, delaying cell cycle progression, and potentially suppressing DNA repair mechanisms.
ANone: The molecular formula of quinoline hydrochloride is C9H8ClN.
ANone: The molecular weight of this compound is 163.61 g/mol.
A: The presence of a 4-aminopyridine fragment in the structure of quinoline derivatives plays a crucial role in their acetylcholinesterase inhibitory activity. [] Modifications to this core structure, such as the introduction of steric substituents, can significantly affect the compound's binding affinity and selectivity for the enzyme.
A: Studies with NLCPQ-1 suggest that weak DNA binding, potentially influenced by lipophilicity, contributes to its enhanced radiosensitizing activity compared to strongly DNA-binding analogs. [, ] Further research is needed to fully understand the relationship between lipophilicity, DNA binding, and radiosensitizing efficacy within this class of compounds.
A: Yes, studies in a rat model of alloxan-induced diabetes mellitus demonstrated significant reductions in blood glucose levels following oral administration of N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide). [, ] Further research is warranted to determine its efficacy and safety profile in other animal models and potentially in humans.
A: In acute toxicity studies, N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide) exhibited moderate toxicity when administered intraperitoneally (LD50 = 10.005 mg/kg) and low toxicity when administered orally (LD50 = 633.45 mg/kg) in rats. [] Further research is needed to determine its long-term safety profile and potential for adverse effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


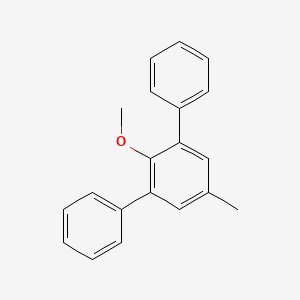
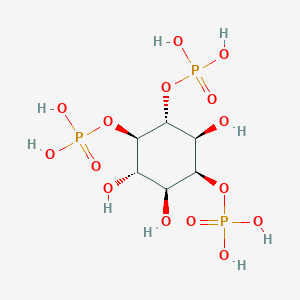


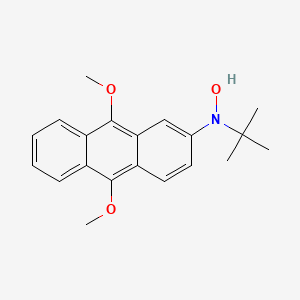
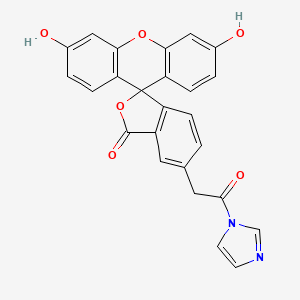
![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B1219158.png)

